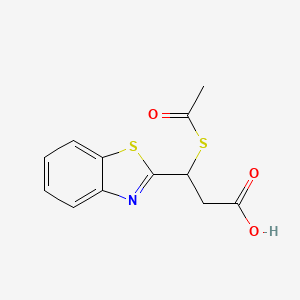

3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid

Description

3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid is a heterocyclic compound featuring a benzothiazole core linked to a propanoic acid moiety via a thioether bond acetylated at the sulfur atom. Its synthesis typically involves two pathways:

- Route i: Acylation of heterocyclic amines (e.g., thiourea) with succinic anhydride in solvents like benzene or glacial acetic acid, yielding the target compound in moderate yields (48–52%) .

- Route ii: Intermediate formation of 3-amino(thioxo)-methylcarbamoylpropanoic acid, followed by reaction with bromoacetyl-coumarins. This method offers superior yields and purity (>60%) and is preferred for scaled synthesis .

The compound’s structural uniqueness lies in the acetylated sulfanyl group, which enhances stability and modulates solubility compared to non-acetylated analogs.

Properties

IUPAC Name |

3-acetylsulfanyl-3-(1,3-benzothiazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-7(14)17-10(6-11(15)16)12-13-8-4-2-3-5-9(8)18-12/h2-5,10H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWLKAGPOHICPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC(=O)O)C1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Propanoic Acid Moiety: This step involves the reaction of the benzothiazole derivative with a propanoic acid precursor under appropriate conditions.

Acetylation: The final step involves the acetylation of the sulfanyl group to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the benzothiazole ring or the acetyl group, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring or the propanoic acid moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced benzothiazole derivatives, deacetylated products.

Substitution Products: Halogenated benzothiazole derivatives, substituted propanoic acids.

Scientific Research Applications

Chemistry

Catalysis: Compounds with benzothiazole rings are often used as ligands in catalytic reactions.

Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties.

Enzyme Inhibitors: Some derivatives act as inhibitors of specific enzymes.

Medicine

Drug Development: Potential use in developing drugs for various diseases due to their biological activity.

Diagnostics: Used in the development of diagnostic agents.

Industry

Materials Science: Used in the production of polymers and other materials with specific properties.

Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The benzothiazole ring is often involved in binding interactions due to its aromatic nature and ability to form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole-Propanoic Acid Derivatives

a. 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid

- Structure : Substituted with a chlorine atom at the benzothiazole’s 5-position.

- Properties: Chlorine’s electron-withdrawing effect increases acidity (pKa ~3.1 vs. ~3.5 for non-chlorinated analogs) and enhances reactivity in nucleophilic substitutions.

- Applications : Demonstrated improved antimicrobial activity compared to the parent compound, with MIC values ≤8 µg/mL against S. aureus .

b. 3-[[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]sulfanyl]propanoic acid

- Structure : Contains an additional thiazole ring conjugated to benzothiazole.

- Synthesis : Formed via coupling of benzothiazole-thiol with thiazole intermediates.

- Bioactivity : Exhibits dual inhibition of COX-2 (IC₅₀ = 0.8 µM) and 5-LOX (IC₅₀ = 1.2 µM), surpassing the acetylated derivative’s selectivity .

c. 3-(1,3-Benzothiazol-2-yl)propanoic acid (Non-acetylated analog)

Thiazole/Benzoxazole-Based Propanoic Acids

a. 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid

- Structure : Replaces benzothiazole with phenyl-thiazole.

- Bioactivity : Shows moderate anti-inflammatory activity (IC₅₀ = 15 µM for TNF-α inhibition) but lower metabolic stability (t₁/₂ = 1.2 h in liver microsomes) compared to benzothiazole analogs .

b. 3-(1,3-Benzoxazol-2-yl)propanoic acid

Substituent-Modified Derivatives

a. 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid

- Structure : Imidazole ring instead of benzothiazole.

- Applications : Acts as a mitochondria-targeted prodrug, releasing methimazole (antioxidant) in vivo. Higher cellular uptake (logP = 1.8 vs. 2.3 for benzothiazole analog) due to reduced hydrophobicity .

b. 3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

- Structure : Bulky cyclohexyl group on benzimidazole.

- Steric Effects : Improved selectivity for kinase inhibitors (e.g., JAK3 IC₅₀ = 0.3 µM) but reduced aqueous solubility (0.12 mg/mL at pH 7.4) .

Biological Activity

3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid is a synthetic organic compound characterized by the presence of a benzothiazole ring and a propanoic acid moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-acetylsulfanyl-3-(1,3-benzothiazol-2-yl)propanoic acid

- Molecular Formula : C₁₂H₁₁NO₃S₂

- CAS Number : 399005-04-0

- Molecular Weight : 281.351 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 441.9 °C at 760 mmHg

- Flash Point : 221 °C

The biological activity of 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid is primarily attributed to its ability to interact with various molecular targets within cells. The benzothiazole ring enhances binding interactions due to its aromatic nature, which facilitates hydrogen bonding and π-stacking with biological macromolecules such as proteins and nucleic acids. This compound may modulate several biochemical pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) influencing cellular signaling.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives often possess antimicrobial properties. Studies have shown that 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid exhibits activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been observed in vitro. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models.

Anticancer Potential

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL. |

| Study B (2023) | Showed anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. |

| Study C (2024) | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 20 µM after 48 hours of treatment. |

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid, it is essential to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Structure | Antimicrobial and antifungal |

| Ibuprofen | Structure | Anti-inflammatory and analgesic |

| Benzothiazole derivatives | Varies | Diverse biological activities including anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.